1,2,4,5-Tetrafluoropentane

Description

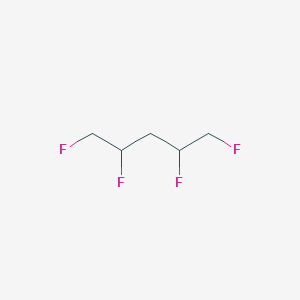

1,2,4,5-Tetrafluoropentane is a fluorinated alkane with fluorine substituents at positions 1, 2, 4, and 5 on a pentane backbone. Fluorinated alkanes are widely used in industrial applications, including refrigerants, solvents, and intermediates in organic synthesis, due to their thermal stability and chemical inertness .

Properties

CAS No. |

95576-18-4 |

|---|---|

Molecular Formula |

C5H8F4 |

Molecular Weight |

144.11 g/mol |

IUPAC Name |

1,2,4,5-tetrafluoropentane |

InChI |

InChI=1S/C5H8F4/c6-2-4(8)1-5(9)3-7/h4-5H,1-3H2 |

InChI Key |

ABDZQVQNIFIXGY-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CF)F)C(CF)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,2,4,5-Tetrafluoropentane can be achieved through several synthetic routes. One common method involves the fluorination of pentane derivatives using fluorinating agents such as elemental fluorine or hydrogen fluoride. The reaction conditions typically require controlled temperatures and pressures to ensure selective fluorination and to avoid over-fluorination or decomposition of the starting materials .

Industrial production methods may involve the use of catalytic processes to enhance the efficiency and yield of the desired product. Catalysts such as metal fluorides or other fluorine-containing compounds can be employed to facilitate the fluorination reaction under milder conditions, making the process more economically viable for large-scale production .

Chemical Reactions Analysis

1,2,4,5-Tetrafluoropentane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form fluorinated alcohols or ketones, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert this compound to partially or fully hydrogenated derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1,2,4,5-Tetrafluoropentane has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

Biology: The compound’s unique properties make it useful in studying the effects of fluorination on biological systems and in developing fluorinated biomolecules.

Medicine: Fluorinated compounds, including this compound, are explored for their potential use in drug development, particularly in enhancing the metabolic stability and bioavailability of pharmaceuticals.

Mechanism of Action

The mechanism by which 1,2,4,5-Tetrafluoropentane exerts its effects is primarily related to its fluorine atoms. Fluorine is highly electronegative, which influences the compound’s reactivity and interactions with other molecules. The presence of fluorine can enhance the stability of the compound and alter its electronic properties, making it a valuable tool in various chemical and biological applications .

Comparison with Similar Compounds

Comparison with Structural Isomers

2,2,4,4-Tetrafluoropentane

- Synthesis : Formed via prolonged reaction of SF₄ and HF with pentane-2,4-dione, though this method is hazardous and restricted in academic labs .

- Reactivity : The symmetric placement of fluorine at positions 2 and 4 likely enhances thermodynamic stability compared to the asymmetric 1,2,4,5 isomer.

1,1,2,2-Tetrafluoropentane Derivatives

- Example: (3S,4R)-3,5-Dibenzyloxy-1-bromo-4-formyloxy-1,1,2,2-tetrafluoropentane (compound 27 in ).

- Functionalization : The presence of benzyloxy and bromine groups increases steric hindrance, altering reactivity compared to unsubstituted 1,2,4,5-Tetrafluoropentane.

- Applications : Such derivatives are intermediates in enantioselective synthesis, particularly for fluorinated sugars .

Comparison with Functionalized Derivatives

1,1,5,5-Tetrafluoropentane-2,4-dione

- Structure : Fluorines at positions 1 and 5, with ketone groups at 2 and 4.

- Properties : The electron-withdrawing ketones enhance acidity, making this compound a ligand in coordination chemistry.

- Availability : Discontinued commercially, limiting its practical use .

3-Bromo-1,2,4,5-tetrafluorobenzene

- Class : Aromatic fluorinated compound.

- Reactivity : Bromine enables electrophilic substitution, while fluorines deactivate the ring, directing reactions to specific positions.

- Applications : Used in agrochemicals or pharmaceuticals, contrasting with aliphatic fluorocarbons like this compound .

Comparison with Aromatic Fluorinated Compounds

2,3,4,5-Tetrafluorobenzoic Acid

- Properties : High purity (>95%) and thermal stability (mp ~212–214°C) due to aromatic fluorination.

- Applications : Building block for bioactive molecules, diverging from aliphatic fluorocarbons’ roles in solvents .

2,3,4,5-Tetrafluoronitrobenzene

- Reactivity : Nitro groups enhance electrophilicity, enabling nucleophilic aromatic substitution.

- Hazards : Classified as hazardous (危 4-3-III), unlike most aliphatic fluorocarbons .

Comparison with Highly Fluorinated Compounds

1,1,1,2,3,5,5,5-Octafluoro-2,3,4,4-tetrakis(trifluoromethyl)pentane

- Structure : Contains eight fluorines and four trifluoromethyl groups.

- Properties : Extreme fluorination confers exceptional chemical resistance and low surface energy.

- Applications : Likely used in high-performance lubricants or coatings, surpassing simpler fluorocarbons in stability .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.